2-{2-[(5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethoxy}ethanol
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Overview
Description
2-{2-[(5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethoxy}ethanol is a compound belonging to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethoxy}ethanol typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This reaction allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions to achieve high yields and purity, often using microwave irradiation or conventional heating methods .
Chemical Reactions Analysis
Types of Reactions
2-{2-[(5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethoxy}ethanol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
2-{2-[(5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethoxy}ethanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of materials with unique photophysical properties.
Mechanism of Action
The mechanism of action of 2-{2-[(5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethoxy}ethanol involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, which can lead to the disruption of cellular processes and potentially induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dimethyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine
- 2-[(6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-N-(3-methylphenyl)acetamide
Biological Activity
The compound 2-{2-[(5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethoxy}ethanol belongs to a class of pyrazolo[1,5-a]pyrimidines, which have garnered attention for their diverse biological activities. This article explores the biological activity of this specific compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C19H24N4O2
- CAS Number : 900266-19-5
- Molecular Weight : 336.43 g/mol
This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its ability to interact with various biological targets.
The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes:
- Serotonin Receptors : Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines can act as antagonists for serotonin receptors, particularly the 5-HT6 receptor, which is implicated in cognitive functions and mood regulation .
- Anticancer Activity : Compounds within this class have demonstrated significant anticancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival .
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in disease processes, such as phosphodiesterases (PDEs), which are targets for treating inflammatory diseases and cancers .
Biological Activities
The biological activities reported for related pyrazolo[1,5-a]pyrimidines include:
- Antitumor Effects : Several studies have highlighted the potential of these compounds in cancer therapy due to their ability to inhibit tumor growth and metastasis.
- Anti-inflammatory Properties : Pyrazolo derivatives exhibit anti-inflammatory effects by downregulating inflammatory mediators and cytokines, making them candidates for treating chronic inflammatory conditions .
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial and fungal pathogens, suggesting potential applications in infectious disease management .
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of a series of pyrazolo[1,5-a]pyrimidine derivatives on human cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values in the nanomolar range against breast and lung cancer cells. The study concluded that these compounds could serve as lead candidates for further development in cancer therapeutics .
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of pyrazolo derivatives in a rodent model of arthritis. The administration of these compounds resulted in a significant reduction in joint inflammation and pain scores compared to controls. Histological analysis revealed decreased infiltration of inflammatory cells and reduced levels of pro-inflammatory cytokines in treated animals .
Research Findings Summary
Properties
Molecular Formula |
C18H22N4O2 |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
2-[2-[(5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethoxy]ethanol |
InChI |
InChI=1S/C18H22N4O2/c1-13-14(2)21-18-16(15-6-4-3-5-7-15)12-20-22(18)17(13)19-8-10-24-11-9-23/h3-7,12,19,23H,8-11H2,1-2H3 |
InChI Key |
VJSLTWQUMOHZQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C(=C(C=N2)C3=CC=CC=C3)N=C1C)NCCOCCO |
Origin of Product |
United States |
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